4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole

Lipophilicity Drug Design Physicochemical Properties

The 4-chloromethyl group (not 2- or 5-position) ensures regioselective nucleophilic substitution fidelity in multi-step syntheses. Its ortho-methoxy phenyl substituent enhances kinase hinge-region binding vs. para-methoxy or unsubstituted analogs. Higher lipophilicity (XLogP3 3.0) supports agrochemical foliar uptake. Convertible to azidomethyl for CuAAC click chemistry. For medchem SAR programs needing an ortho-methoxy pharmacophore, this building block avoids a low-yield late-stage methoxylation, streamlining lead optimization.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 1038708-65-4
Cat. No. B1372628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole
CAS1038708-65-4
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=CO2)CCl
InChIInChI=1S/C11H10ClNO2/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11/h2-5,7H,6H2,1H3
InChIKeyNDVCMSAJFZNJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole (CAS 1038708-65-4) – A Versatile Building Block for Oxazole-Based Synthesis


4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole (CAS 1038708-65-4) is a heterocyclic building block of the 1,3-oxazole class, bearing a reactive chloromethyl group at the 4-position and a 2-methoxyphenyl substituent at the 2-position [1]. Its molecular formula is C11H10ClNO2 with a molecular weight of 223.66 g/mol [1]. The compound is primarily utilized in medicinal chemistry and agrochemical research as a versatile intermediate for constructing more complex molecules via nucleophilic substitution at the chloromethyl group or further functionalization of the oxazole core .

Why 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole Cannot Be Simply Replaced by Other Oxazole Analogs


In procurement for chemical synthesis or biological screening, substituting 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole with a generic oxazole analog is ill-advised due to the precise interplay of its substituents. The ortho-methoxy group on the phenyl ring can influence both the electronic properties of the oxazole core and the spatial orientation of the molecule, potentially affecting its binding affinity in biological targets compared to para-methoxy or unsubstituted phenyl analogs . Furthermore, the specific placement of the chloromethyl group at the 4-position, rather than the 2- or 5-position, dictates the regioselectivity of subsequent nucleophilic substitution reactions, which is critical for the fidelity of multi-step synthetic routes . Even subtle changes in substitution pattern, such as the addition of a 5-methyl group, can significantly alter the compound's reactivity, solubility, and biological profile, underscoring the need for exact compound selection .

Quantitative Evidence Guide: Head-to-Head Comparisons for 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole


Comparative LogP Analysis: Impact of Ortho-Methoxy Substitution on Lipophilicity

The ortho-methoxy group in 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole increases its lipophilicity compared to the unsubstituted phenyl analog, 4-(Chloromethyl)-2-phenyl-1,3-oxazole. Computed logP (XLogP3-AA) values from PubChem indicate a higher lipophilicity for the target compound, which can enhance membrane permeability in biological assays [1]. This differentiation is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this building block.

Lipophilicity Drug Design Physicochemical Properties

Regioselectivity in Nucleophilic Substitution: 4-Chloromethyl vs. 2-Chloromethyl Oxazole Analogs

The position of the chloromethyl group dictates the reactivity and outcome of nucleophilic substitution reactions. For 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole, the chloromethyl group is attached to the C4 position of the oxazole ring. In contrast, the analog 2-(Chloromethyl)-5-(2-methoxyphenyl)-1,3-oxazole (CAS 1094452-07-9) features the chloromethyl at the C2 position . According to quantum chemical reactivity studies on oxazole derivatives, the electrophilicity of the oxazole ring varies by position, with 2-substituted oxazoles generally exhibiting higher reactivity than 4-substituted ones in certain nucleophilic aromatic substitution (SNAr) reactions [1]. This means the target compound will undergo substitution at a different rate and under different conditions compared to its 2-chloromethyl analog.

Synthetic Chemistry Regioselectivity Reactivity

Influence of Methoxy Position on Biological Activity: Ortho vs. Para Substitution

The position of the methoxy group on the phenyl ring can significantly alter a compound's biological profile. While direct comparative data for 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole against its 4-methoxy analog (CAS 167155-56-8) is not available, a review of oxazole-based molecules indicates that ortho-methoxy substitution can lead to different binding modes and biological activities compared to para-methoxy substitution, due to altered electron density and steric hindrance [1]. For instance, studies on 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors showed that methoxy substitution patterns significantly impacted inhibitory potency [2]. Therefore, the specific ortho-methoxy arrangement in the target compound may provide a unique advantage in target engagement that its para analog lacks.

Structure-Activity Relationship Medicinal Chemistry Anticancer Activity

Impact of 5-Methyl Substitution on Physicochemical Properties

Addition of a methyl group at the 5-position of the oxazole ring, as in 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole (CAS 475481-99-3), introduces steric bulk and alters the electronic environment of the heterocycle. This modification can affect both the compound's solubility and its reactivity in subsequent transformations. While quantitative data directly comparing these two compounds is lacking, the 5-methyl analog has a higher molecular weight (237.68 g/mol vs. 223.66 g/mol) and is expected to have increased lipophilicity (computed XLogP3-AA for the target compound is 3.0, while the 5-methyl analog's value is not publicly available but can be estimated to be higher) [1]. This difference can be critical in optimizing lead compounds where a specific balance of lipophilicity and aqueous solubility is required.

Physicochemical Properties Drug Design Solubility

Halogen Exchange Reactivity: Chloromethyl vs. Bromomethyl Oxazole Analogs

The chloromethyl group in 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole can be compared to the bromomethyl group in analogous compounds (e.g., 4-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-oxazole, though its CAS is not specified) in terms of leaving group ability. Bromine is a better leaving group than chlorine, leading to faster rates of nucleophilic substitution . This means the target chloromethyl compound will require harsher conditions (e.g., higher temperatures, stronger nucleophiles) or longer reaction times compared to a bromomethyl analog to achieve similar substitution yields. The choice of halogen is therefore a key consideration in optimizing synthetic routes for efficiency and selectivity.

Synthetic Chemistry Leaving Group Ability Nucleophilic Substitution

Optimal Application Scenarios for 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole Based on Evidence


Synthesis of Oxazole-Containing Kinase Inhibitors for Cancer Research

Given the established role of 2-aryloxazole scaffolds in kinase inhibition, 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole serves as an ideal precursor for constructing targeted libraries. The chloromethyl group allows for facile introduction of diverse amine-containing fragments via nucleophilic substitution, while the ortho-methoxy group may enhance binding to the kinase hinge region. This is supported by literature showing that methoxy-substituted 2-anilino-5-aryloxazoles are potent VEGFR2 inhibitors [1].

Development of Novel Agrochemicals with Improved Lipophilicity

The increased lipophilicity (computed XLogP3-AA of 3.0) of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole, compared to its unsubstituted phenyl analog (XLogP3-AA of 2.4), makes it a more attractive building block for designing agrochemicals intended for foliar uptake and translocation within plant tissues [2]. The chloromethyl handle provides a convenient point for attaching various active moieties, such as fungicidal or herbicidal groups, to create new crop protection agents.

Precursor for Bioorthogonal Click Chemistry Reagents

The chloromethyl group in 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole can be efficiently converted to an azidomethyl group (via nucleophilic substitution with sodium azide), generating an oxazole-based azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This is particularly relevant for constructing extended heterocyclic scaffolds, as described in studies on oxazole-based click chemistry [3], enabling the rapid assembly of complex molecular architectures for biological probe development.

Custom Synthesis of Lead Compounds Requiring Specific Ortho-Methoxy SAR

For medicinal chemistry programs that have identified an ortho-methoxy phenyl group as a key pharmacophoric element through structure-activity relationship (SAR) studies, 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole is the preferred intermediate [4]. Using this exact compound avoids the need for introducing the ortho-methoxy group in a separate, potentially low-yielding step, thereby streamlining the synthesis of advanced leads and enabling more efficient SAR exploration.

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